molecular formula C19H19FN4O3 B11122316 4-fluoro-N'-{(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}benzohydrazide

4-fluoro-N'-{(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}benzohydrazide

Cat. No.: B11122316
M. Wt: 370.4 g/mol
InChI Key: QTCGPFVKRYXWAP-FYJGNVAPSA-N
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Description

4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–). These compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzohydrazide and 5-nitro-2-piperidinophenylmethanone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other Schiff bases and benzohydrazide derivatives. Similar compounds include:

The uniqueness of 4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H19FN4O3/c20-16-6-4-14(5-7-16)19(25)22-21-13-15-12-17(24(26)27)8-9-18(15)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2,(H,22,25)/b21-13+

InChI Key

QTCGPFVKRYXWAP-FYJGNVAPSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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